molecular formula C3H3N3O6 B14194107 1,2,3-Trinitrocyclopropane CAS No. 837374-99-9

1,2,3-Trinitrocyclopropane

Cat. No.: B14194107
CAS No.: 837374-99-9
M. Wt: 177.07 g/mol
InChI Key: YCAORHCEIBVHIX-UHFFFAOYSA-N
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Description

1,2,3-Trinitrocyclopropane is a highly energetic compound characterized by the presence of three nitro groups attached to a cyclopropane ring. This compound is of significant interest due to its potential applications in various fields, including explosives and propellants. The unique structure of this compound imparts high strain energy, making it a subject of extensive research in the field of energetic materials.

Preparation Methods

The synthesis of 1,2,3-Trinitrocyclopropane typically involves the nitration of cyclopropane derivatives. One common method includes the reaction of cyclopropane with nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pressure to ensure the selective formation of the trinitro compound. Industrial production methods may involve continuous flow reactors to handle the exothermic nature of the nitration process efficiently.

Chemical Reactions Analysis

1,2,3-Trinitrocyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives with higher oxidation states.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more nitro groups with other functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Trinitrocyclopropane has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of ring strain and nitro group interactions.

    Biology: Research is ongoing to explore its potential as a biochemical probe due to its reactive nature.

    Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.

    Industry: The compound is investigated for use in high-energy materials, including explosives and propellants, due to its high energy content and stability under controlled conditions.

Mechanism of Action

The mechanism of action of 1,2,3-Trinitrocyclopropane involves the release of a significant amount of energy upon decomposition. The nitro groups facilitate the formation of reactive intermediates, which then undergo rapid exothermic reactions. The molecular targets and pathways involved include the cleavage of the cyclopropane ring and the formation of nitrogen oxides and other gaseous products.

Comparison with Similar Compounds

1,2,3-Trinitrocyclopropane can be compared with other nitro compounds such as 1,3,5-Trinitrobenzene and 2,4,6-Trinitrotoluene (TNT). Unlike these compounds, this compound has a three-membered ring structure, which imparts higher strain energy and reactivity. This makes it unique in terms of its energetic properties and potential applications. Similar compounds include:

    1,3,5-Trinitrobenzene: A nitro compound with a benzene ring.

    2,4,6-Trinitrotoluene (TNT): A widely used explosive with a toluene ring.

    1,2,3-Trinitropropane: A linear nitro compound with similar energetic properties.

Properties

CAS No.

837374-99-9

Molecular Formula

C3H3N3O6

Molecular Weight

177.07 g/mol

IUPAC Name

1,2,3-trinitrocyclopropane

InChI

InChI=1S/C3H3N3O6/c7-4(8)1-2(5(9)10)3(1)6(11)12/h1-3H

InChI Key

YCAORHCEIBVHIX-UHFFFAOYSA-N

Canonical SMILES

C1(C(C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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